4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
Description
Contextualizing 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are a cornerstone of organic chemistry and are utilized in a vast array of applications, from food preservation to the synthesis of pharmaceuticals and polymers. preprints.org The introduction of a second aromatic ring, creating a biaryl structure, significantly expands the chemical space and potential applications of benzoic acid derivatives. nih.gov
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The specific arrangement of the hydroxyl and methoxy (B1213986) groups on the biaryl core of this compound can influence its three-dimensional shape and electronic properties, which are critical for its interaction with biological targets. Research into benzoic acid derivatives often focuses on how different substituents affect their biological activity, and the unique substitution pattern of this compound makes it a compelling subject for further investigation. nih.gov
Significance and Potential Research Trajectories of this compound
The true significance of this compound likely lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups allows for a variety of chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups. The hydroxyl group can be alkylated, acylated, or used as a handle for further coupling reactions. The methoxy group can potentially be cleaved to reveal another hydroxyl group, offering further avenues for derivatization.
Potential research trajectories for this compound could include:
Medicinal Chemistry: Its biaryl structure is a common feature in compounds targeting a range of diseases. For example, some biaryl benzoic acid derivatives have been investigated as beta3-adrenergic receptor agonists. nih.gov The specific functionalities of this compound could be exploited to design novel inhibitors of enzymes or receptor modulators. The phenolic hydroxyl group, in particular, is a common feature in many antioxidant and anticancer agents. preprints.org
Materials Science: Biaryl compounds are of interest in the development of liquid crystals, polymers with specific optical or electronic properties, and other advanced materials. The rigid structure of the biaryl core, combined with the potential for hydrogen bonding from the hydroxyl and carboxylic acid groups, could lead to materials with interesting self-assembly properties.
Synthetic Chemistry: The development of efficient and selective methods to synthesize this and related biaryl compounds is a significant research area in itself. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings and represents a likely synthetic route to this molecule. nih.govresearchgate.net Research could focus on optimizing reaction conditions to improve yields and minimize byproducts. beilstein-journals.orgresearchgate.net
Current Research Landscape and Knowledge Gaps Pertaining to this compound
A comprehensive review of the current scientific literature reveals that this compound is not a widely studied compound. While its constituent parts—benzoic acid, phenol (B47542), and the biaryl motif—are all subjects of extensive research, this specific combination has received limited attention. This represents a significant knowledge gap.
The primary questions that remain to be answered include:
Detailed Characterization: While basic physicochemical properties can be predicted, detailed experimental data, such as single-crystal X-ray diffraction data and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry), are not readily available in the public domain.
Biological Activity: There is a lack of published studies on the biological or pharmacological activity of this compound. Its potential as an antioxidant, enzyme inhibitor, or receptor ligand is purely speculative at this stage and requires experimental validation.
Synthetic Optimization: While the Suzuki-Miyaura coupling is a probable synthetic route, the specific conditions required for the efficient and high-yield synthesis of this molecule from readily available starting materials have not been extensively documented.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMALSELBEMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688728 | |
| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-57-2 | |
| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes for 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid
Retrosynthetic Analysis of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the most logical disconnection is the C-C bond between the two aromatic rings. This approach is standard for biaryl compounds and points toward a cross-coupling reaction as the key synthetic step.
This disconnection yields two synthons: a 4-hydroxyphenyl fragment and a 2-methoxybenzoic acid fragment. In practice, these synthons are represented by functionalized chemical reagents. The most common and versatile strategy for this type of transformation is the Suzuki-Miyaura cross-coupling reaction. This would involve an organoboron compound and an organohalide.
Two primary pathways emerge from this analysis:
Pathway A: Coupling of a 4-halo-2-methoxybenzoic acid derivative with 4-hydroxyphenylboronic acid.
Pathway B: Coupling of a 4-halophenol derivative with a 4-borono-2-methoxybenzoic acid derivative.
The choice between these pathways would depend on the availability and reactivity of the starting materials and the need for protecting groups on the hydroxyl and carboxyl functionalities to prevent unwanted side reactions.
Established Synthetic Pathways for this compound
Based on the retrosynthetic analysis, established pathways would involve the construction of the biaryl skeleton via a cross-coupling reaction, followed by any necessary functional group manipulations.
A conventional, linear synthesis would involve a sequence of reactions to build the molecule step-by-step. A plausible multi-step synthesis would utilize the Suzuki-Miyaura coupling reaction, which is a robust method for forming C-C bonds between aryl groups. Protecting groups for the acidic phenol (B47542) and carboxylic acid protons are often necessary.
A representative multi-step synthesis could proceed as follows:
Protection: The hydroxyl group of 4-bromophenol (B116583) and the carboxylic acid of 4-bromo-2-methoxybenzoic acid might be protected to prevent interference with the coupling reaction. For instance, the phenol could be converted to a methoxymethyl (MOM) ether, and the carboxylic acid could be esterified.
Cross-Coupling: The protected aryl halide is coupled with the corresponding arylboronic acid in the presence of a palladium catalyst and a base.
Deprotection: The protecting groups are removed to reveal the hydroxyl and carboxylic acid functionalities.
The table below outlines a hypothetical, yet standard, multi-step synthetic route.
| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product |
| 1 | Suzuki-Miyaura Coupling | Methyl 4-bromo-2-methoxybenzoate, (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), Dioxane/H₂O (solvent), Heat | Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate |
| 2 | Saponification (Hydrolysis) | Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | NaOH (base), MeOH/H₂O (solvent), Heat, followed by acid workup (e.g., HCl) | This compound |
This table presents a simplified pathway; in practice, protection of the phenol's hydroxyl group might be required prior to coupling to achieve higher yields.
The Suzuki-Miyaura cross-coupling is inherently a convergent strategy. The two aryl rings—the 4-hydroxyphenyl unit and the 2-methoxybenzoic acid unit—are synthesized or procured as separate, stable precursors (an organohalide and an organoboron compound). These two complex fragments are then joined in a single, high-yielding step.
Advantages of a Convergent Approach:
Flexibility: This approach allows for the easy generation of analogues by simply swapping one of the coupling partners for a different derivative.
Efficiency: Synthesis of the two fragments can be carried out in parallel, potentially saving time.
The key convergent step would involve reacting a halide such as 4-bromo-2-methoxybenzoic acid with 4-hydroxyphenylboronic acid under palladium catalysis.
Novel and Optimized Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly methods.
Green chemistry aims to reduce the environmental impact of chemical processes. jddhs.com The synthesis of this compound can be made more sustainable by applying these principles.
Use of Greener Solvents: Traditional cross-coupling reactions often use potentially hazardous solvents like dioxane or DMF. Research focuses on adapting these reactions to greener solvents such as water, ethanol (B145695), or supercritical CO₂. jddhs.comnih.gov
Catalysis over Stoichiometric Reagents: The use of highly efficient catalysts reduces waste compared to stoichiometric reagents. jddhs.com Improving catalyst turnover number (TON) and turnover frequency (TOF) means less catalyst is needed.
Reduction of Derivatives: A significant drawback of the conventional route is the need for protecting groups. nih.gov Developing chemoselective reaction conditions that allow the coupling to proceed without protecting the phenol and carboxylic acid groups would make the synthesis more efficient and reduce waste by eliminating protection and deprotection steps.
Atom Economy: While Suzuki couplings have good atom economy, they still generate salt byproducts. Alternative C-H activation strategies, which directly couple two C-H bonds, represent a more atom-economical, albeit challenging, frontier.
| Green Chemistry Principle | Application to Synthesis |
| Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | C-H activation would be an ideal, though challenging, alternative to pre-functionalized substrates. |
| Less Hazardous Synthesis | Use of non-toxic starting materials and reagents. |
| Safer Solvents | Replace traditional organic solvents with water, bio-based solvents, or supercritical fluids. jddhs.com |
| Catalysis | Employ high-activity catalysts (e.g., palladium or nickel) at very low concentrations. jddhs.com |
| Reduce Derivatives | Develop methods that avoid the use of protecting groups for the hydroxyl and carboxyl functions. nih.gov |
The choice of catalyst is critical for the efficiency of the key cross-coupling step. While palladium-based catalysts are the most common, ongoing research seeks to improve their performance and find more sustainable alternatives.
Homogeneous Palladium Catalysts: Systems like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands (e.g., SPhos, XPhos) are highly effective. They offer high yields and broad functional group tolerance but can be costly and difficult to remove completely from the final product.
Heterogeneous Catalysts: Palladium supported on charcoal (Pd/C) or other materials offers the advantage of easy separation and potential for recycling. However, these catalysts may exhibit lower activity compared to their homogeneous counterparts and can suffer from metal leaching.
Nickel Catalysis: As a more earth-abundant and less expensive metal, nickel is an attractive alternative to palladium for cross-coupling reactions. Nickel catalysts have shown great promise in coupling a wide range of substrates.
Photoredox Catalysis: Light-mediated reactions represent a modern approach that can often proceed under milder conditions and can enable transformations that are difficult with traditional thermal methods.
The development of robust and recyclable catalysts is a key goal for making the industrial production of compounds like this compound more economically and environmentally viable.
Scale-Up Considerations in this compound Synthesis
The transition from a laboratory-scale synthesis of this compound to large-scale industrial production presents a unique set of challenges and considerations. The primary goal of scale-up is to ensure a safe, efficient, cost-effective, and reproducible process that consistently delivers a product of high purity. For the synthesis of this biaryl compound, particularly via Suzuki-Miyaura or Ullmann coupling, several key factors must be addressed.
Process Optimization and Control:
Reaction Kinetics and Temperature Control: What works on a small scale may not translate directly to a large reactor. The heat transfer characteristics of large vessels are significantly different, and exothermic or endothermic events during the reaction must be carefully managed to prevent temperature spikes or drops that could lead to side reactions or incomplete conversion. acs.org For instance, in a Suzuki coupling, precise temperature control is crucial for catalyst stability and activity.
Mixing and Mass Transfer: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in the formation of impurities. acs.org This is particularly critical in heterogeneous reactions where solid reagents or catalysts are used. The choice of impeller design and agitation speed is vital to ensure efficient mass transfer.
Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the reaction profile. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions. Maintaining precise stoichiometric control on a large scale is also essential for maximizing yield and minimizing waste.
Safety and Environmental Considerations:
Solvent Selection and Handling: The choice of solvent is critical not only for reaction performance but also for safety and environmental impact. Flammable solvents like toluene or dioxane require specialized handling and storage facilities. Green chemistry principles encourage the use of less hazardous solvents, such as water or ethanol, whenever possible.
Catalyst Handling and Removal: Palladium catalysts, while highly effective, are expensive and can be toxic. Efficient methods for catalyst recovery and recycling are crucial for economic viability and to minimize environmental discharge. mdpi.com Residual palladium levels in the final product are strictly regulated in the pharmaceutical industry. Similarly, copper catalysts used in Ullmann reactions may also need to be removed to meet purity specifications.
Pressure and Gaseous Byproducts: Some reactions may be conducted under pressure to maintain a desired reaction temperature, especially when using low-boiling point solvents at high altitudes. acs.org The potential for the evolution of gaseous byproducts must also be assessed and managed to prevent over-pressurization of the reactor.
Economic Viability:
Purification and Isolation: The choice of purification method (e.g., crystallization, chromatography) on a large scale can have a significant impact on cost and throughput. Developing a robust crystallization process that consistently yields the desired polymorph and purity is often a critical aspect of scale-up.
The following table outlines some of the key scale-up considerations for the synthesis of this compound.
| Parameter | Key Considerations | Potential Challenges on Scale-Up | Mitigation Strategies |
| Reaction Vessel | Material of construction, heat transfer capabilities, agitation system. | Inefficient heat transfer leading to poor temperature control. Inadequate mixing causing localized concentration gradients. | Use of glass-lined or stainless steel reactors with appropriate jacketing. Optimization of impeller design and agitation speed. |
| Temperature Control | Monitoring and control of internal reaction temperature. | Runaway reactions due to exothermic events. Incomplete reaction due to insufficient heating. | Use of automated temperature control systems. Careful study of reaction calorimetry. |
| Pressure Control | Use of pressure vessels for reactions above solvent boiling point. | Variations in pressure affecting reaction kinetics. acs.org | Use of pressure-rated reactors with precise pressure control. |
| Reagent Charging | Order and rate of addition of reactants, catalysts, and bases. | Localized high concentrations leading to side product formation. Safety hazards associated with rapid addition of reactive reagents. | Controlled addition via dosing pumps. Use of flow chemistry for better control. |
| Work-up and Product Isolation | Phase separations, extractions, filtrations, and crystallization. | Emulsion formation during extractions. Difficult filtration of fine particles. Polymorphism and impurity control during crystallization. | Optimization of solvent systems and phase ratios. Use of appropriate filter aids. Detailed crystallization development studies. |
| Catalyst Management | Catalyst loading, activity, and removal/recycling. | Deactivation of the catalyst. High levels of residual metal in the product. | Use of robust catalysts with high turnover numbers. Development of efficient catalyst removal procedures (e.g., scavenging agents, filtration). |
| Safety | Handling of flammable solvents, toxic reagents, and potential exotherms. | Fire or explosion hazards. Operator exposure to hazardous materials. | Process hazard analysis (PHA). Use of appropriate personal protective equipment (PPE) and engineering controls. |
Chemical Modifications and Derivatization Strategies of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid
Esterification and Amidation Reactions of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
The carboxylic acid moiety is a primary site for derivatization through esterification and amidation, converting the polar, ionizable carboxyl group into neutral, often more lipophilic, functional groups.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. researchgate.net The reaction is typically performed by refluxing the benzoic acid derivative with an excess of the desired alcohol (R-OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netiajpr.com This method is particularly effective for simple, unhindered alcohols. organic-chemistry.org
For more sensitive or complex alcohols, milder conditions are preferable. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature by activating the carboxylic acid. chemrxiv.org
Table 1: Illustrative Examples of Esterification Reactions
| Alcohol (R-OH) | Ester Product | Typical Reaction Conditions |
|---|---|---|
| Methanol | Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | Excess MeOH, cat. H₂SO₄, reflux |
| Ethanol (B145695) | Ethyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | Excess EtOH, cat. H₂SO₄, reflux |
| Isopropanol | Isopropyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | Isopropanol, DCC, DMAP, CH₂Cl₂ |
| Benzyl alcohol | Benzyl 4-(4-hydroxyphenyl)-2-methoxybenzoate | Benzyl alcohol, EDC, DMAP, DMF |
Amidation: The synthesis of amides from this compound introduces a functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing molecular interactions. Similar to esterification, amidation requires the activation of the carboxylic acid. unimi.it Coupling agents like EDC, DCC, or newer reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate) are frequently employed to facilitate the reaction with a primary or secondary amine (R'R''NH). chemrxiv.org The reaction typically proceeds under mild, neutral conditions, which is advantageous if other functional groups in the molecule are sensitive to acid or base. nih.gov For example, coupling with 4-piperazin-1-yl phenol (B47542) would yield a (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivative. nih.gov
Ether and Phenolic Hydroxyl Group Derivatization of this compound
The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of various functionalities through etherification or acylation. These modifications can protect the phenol from metabolic oxidation, alter its acidity, and modulate its hydrogen bonding capacity.
Ether Synthesis: The formation of an ether bond at the phenolic position is commonly achieved via the Williamson ether synthesis. This method involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another electrophile to form the corresponding ether. This one-pot process is effective for producing a variety of phenolic ethers. core.ac.uk
Acylation: The phenolic hydroxyl can also be acylated to form a phenyl ester. This reaction is typically carried out by treating the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification masks the phenolic hydroxyl group, which can be useful in prodrug design where the resulting ester bond can be cleaved by esterase enzymes in the body to release the active parent compound.
Table 2: Examples of Phenolic Hydroxyl Group Derivatization
| Reagent | Product Type | Derivative Name (Illustrative) |
|---|---|---|
| Methyl iodide (CH₃I) / K₂CO₃ | Ether | 4-(4-Methoxyphenyl)-2-methoxybenzoic acid |
| Benzyl bromide (BnBr) / K₂CO₃ | Ether | 4-(4-(Benzyloxy)phenyl)-2-methoxybenzoic acid |
| Acetyl chloride / Pyridine | Ester | 4-(4-Acetoxyphenyl)-2-methoxybenzoic acid |
| p-Bromophenacyl bromide (p-BPB) | Ester | 4-(4-((4-bromobenzoyl)oxy)phenyl)-2-methoxybenzoic acid |
Substitutions on Aromatic Rings of this compound
Further diversification of the scaffold can be achieved through electrophilic aromatic substitution on either of the two phenyl rings. The position of the incoming electrophile is directed by the activating and deactivating nature of the existing substituents.
On the first ring (bearing -COOH and -OCH₃), the methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The directing effects of the powerful activating -OCH₃ group dominate, guiding incoming electrophiles primarily to the positions ortho and para to it (C3 and C5).
On the second ring, the hydroxyl group (-OH) is a potent activating group and an ortho-, para-director. Therefore, electrophilic substitution would be strongly favored on this ring, directed to the positions ortho to the hydroxyl group.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
The strong activation provided by the -OH group suggests that reactions will preferentially occur on the hydroxyphenyl ring. nih.gov For instance, nitration would likely yield 4-(4-hydroxy-3-nitrophenyl)-2-methoxybenzoic acid.
Synthesis of Conjugates and Prodrug Analogues of this compound
The functional groups of this compound serve as valuable handles for the synthesis of conjugates and prodrugs, which are designed to improve drug delivery, enhance stability, or reduce toxicity. nih.govrsc.org
Prodrug Strategies: A common prodrug strategy involves masking the polar carboxylic acid or phenolic hydroxyl groups to improve membrane permeability and oral bioavailability. nih.gov
Ester Prodrugs: The carboxylic acid can be esterified with a promoiety that is cleaved by esterases in the plasma or target tissues, releasing the active drug.
Amide Prodrugs: Amide linkages can also be used, which may offer greater stability compared to esters.
Carbonate/Carbamate Prodrugs: The phenolic hydroxyl can be converted into a carbonate or carbamate, which can be designed for enzymatic or pH-sensitive cleavage.
These strategies rely on the body's metabolic machinery to unmask the active compound at the desired site of action.
Conjugate Synthesis: The molecule can be conjugated to larger entities like polymers, peptides, or antibodies to achieve targeted delivery. For instance, the carboxylic acid can be activated and linked to an amino group on a carrier molecule via an amide bond. Such antibody-drug conjugates (ADCs) or other targeted conjugates can selectively deliver the compound to specific cells or tissues, enhancing efficacy and minimizing off-target effects. nih.gov
Exploration of Bioisosteric Replacements in this compound Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the steric, electronic, and physicochemical properties of a lead compound without significantly altering its interaction with the biological target. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties. drughunter.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to mitigate issues with metabolic instability (e.g., acyl glucuronidation), poor permeability, and high plasma protein binding. nih.govnih.gov Common bioisosteres include:
Tetrazoles: These are acidic heterocycles with a pKa similar to carboxylic acids but are often more metabolically stable and lipophilic. drughunter.comresearchgate.net
Acyl Sulfonamides: These groups also mimic the acidity and hydrogen bonding pattern of carboxylic acids. drughunter.com
Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate, particularly known for its metal-chelating properties. nih.gov
Phenolic Hydroxyl Bioisosteres: The phenolic hydroxyl group is susceptible to metabolic conjugation (glucuronidation and sulfation), leading to rapid clearance. researchgate.net Bioisosteric replacements can improve metabolic stability while maintaining the crucial hydrogen bonding interactions. Examples include:
Benzimidazolones and Benzoxazolones: These heterocyclic systems can mimic the hydrogen bond donor/acceptor properties of phenols. researchgate.net
Difluoromethyl Group (CF₂H): This group has been proposed as a non-ionizable hydrogen bond donor that can mimic the phenol. cambridgemedchemconsulting.com
Aromatic Ring Bioisosteres: The phenyl rings themselves can be replaced to alter properties like solubility, metabolic stability, and molecular geometry. tandfonline.comacs.org
Heteroaromatic Rings (e.g., Pyridine, Thiophene): Introducing a heteroatom can change the electronic distribution, improve solubility, and create new interaction points. cambridgemedchemconsulting.com
Saturated Scaffolds (e.g., Bicyclo[1.1.1]pentane (BCP), Cyclohexane): Replacing a flat aromatic ring with a three-dimensional saturated scaffold can significantly improve solubility and metabolic stability while maintaining the correct vector for substituents. cambridgemedchemconsulting.comtandfonline.com
Table 3: Potential Bioisosteric Replacements for this compound
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Improve metabolic stability, maintain acidity. drughunter.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Mimic acidity, enhance metabolic stability. drughunter.com |
| Phenolic Hydroxyl (-OH) | Benzimidazolone | Improve metabolic stability, mimic H-bonding. researchgate.net |
| Phenyl Ring | Pyridine Ring | Increase solubility, alter electronics. cambridgemedchemconsulting.com |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve solubility and metabolic profile, introduce 3D character. tandfonline.com |
Biological Activity and Mechanistic Investigations of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid in Vitro Studies
Cellular Target Identification and Validation for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
No published studies were identified that have determined or validated the specific cellular targets of this compound.
Molecular Interactions of this compound with Biological Macromolecules
There is no available data from in vitro assays detailing the molecular interactions of this specific compound with biological macromolecules.
Enzyme Inhibition/Activation Studies of this compound
Information regarding the inhibitory or activatory effects of this compound on specific enzymes is not present in the current scientific literature.
Receptor Binding Affinity of this compound
No studies detailing the receptor binding affinity of this compound have been found.
Cellular Pathway Modulation by this compound
Research on how this compound may modulate cellular pathways has not been published.
Investigation of Signaling Cascades Influenced by this compound
There is no available information on the influence of this compound on intracellular signaling cascades.
Gene Expression and Proteomic Alterations Induced by this compound
No data from gene expression or proteomic studies are available to describe the cellular changes induced by this compound.
Following a comprehensive search for scientific literature, it has been determined that there are no available in vitro studies detailing the biological activity of the specific chemical compound This compound . The search for cell-based functional assays and biochemical assays for this particular compound did not yield any published research findings.
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Structure Activity Relationship Sar Studies of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
The core structure of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid presents multiple avenues for systematic modification to probe and enhance its biological activity. Structure-activity relationship (SAR) studies on analogous substituted benzoic acid scaffolds have demonstrated that even minor chemical alterations can significantly impact target binding and efficacy. nih.gov
Modifications of the Carboxylic Acid Group:
The carboxylic acid moiety is a critical interaction point, often involved in hydrogen bonding with target proteins. Modifications at this position can modulate acidity, polarity, and steric bulk.
Esterification: Conversion of the carboxylic acid to various alkyl or aryl esters can influence cell permeability and metabolic stability. For instance, methyl or ethyl esters might enhance lipid solubility, facilitating passage through biological membranes.
Amidation: Formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and can alter the molecule's conformational preferences.
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve binding interactions while potentially altering pharmacokinetic properties.
Modifications of the Methoxy (B1213986) Group:
The methoxy group at the 2-position influences the electronic properties and conformation of the benzoic acid ring.
Alkoxy Chain Homologation: Extending the methoxy group to ethoxy, propoxy, or larger alkyl chains can probe the size and hydrophobicity of the corresponding binding pocket on a target protein.
Demethylation: Conversion to a hydroxyl group would introduce a hydrogen bond donor and significantly increase polarity.
Substitution with other functional groups: Replacing the methoxy group with halogens (e.g., chlorine, fluorine) or small alkyl groups can systematically alter the electronic and steric profile of this position.
Modifications of the Hydroxyphenyl Ring:
The 4-hydroxyphenyl group provides another key interaction point and can be extensively modified.
Ring Substitution: Introduction of various substituents (e.g., halogens, alkyls, nitro groups) at different positions on the phenyl ring can explore steric and electronic requirements for optimal activity. For example, studies on other benzoic acid derivatives have shown that the position of substituents can drastically alter biological activity. icm.edu.pl
A hypothetical SAR study could involve synthesizing a library of derivatives with systematic variations at these positions and evaluating their activity against a specific biological target. The results could be tabulated to discern clear structure-activity relationships.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1 (at Carboxyl) | R2 (at Methoxy) | R3 (on Hydroxyphenyl) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Parent | -OH | -OCH3 | -OH | 10.5 |
| 1a | -OCH3 | -OCH3 | -OH | 8.2 |
| 1b | -NH2 | -OCH3 | -OH | 15.1 |
| 2a | -OH | -OH | -OH | 5.3 |
| 2b | -OH | -OC2H5 | -OH | 12.8 |
| 3a | -OH | -OCH3 | -OCH3 | 25.6 |
| 3b | -OH | -OCH3 | -F | 7.9 |
Identification of Key Pharmacophoric Features within this compound
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxylic acid and the oxygen of the methoxy group can act as hydrogen bond acceptors. The phenolic hydroxyl group's oxygen can also accept a hydrogen bond.
Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid and the phenolic hydroxyl group are key hydrogen bond donors.
Aromatic Rings (AR): The two phenyl rings provide hydrophobic surfaces for π-π stacking or hydrophobic interactions with the target protein.
Negative Ionizable Area (NI): At physiological pH, the carboxylic acid group will be deprotonated, creating a negatively charged center that can engage in ionic interactions.
The spatial relationship between these features is critical. A pharmacophore model for this scaffold would define the precise distances and angles between these key interaction points. Such a model can be invaluable for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Carboxylic acid -OH, Phenolic -OH | Interaction with electron-rich residues (e.g., Asp, Glu, backbone carbonyls) |
| Hydrogen Bond Acceptor | Carboxylic acid C=O, Methoxy -O-, Phenolic -OH | Interaction with electron-poor residues (e.g., Arg, Lys, backbone amides) |
| Aromatic Ring | Benzoic acid ring, Phenyl ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp), hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijbpas.com For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.
The process of building a QSAR model for these analogues would involve:
Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area, electronic properties).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
A hypothetical QSAR equation for a series of analogues might look like:
pIC50 = c0 + c1(logP) + c2(Dipole_Moment) - c3*(Molecular_Surface_Area)
Where pIC50 is the negative logarithm of the biological activity, and the coefficients (c0, c1, c2, c3) indicate the relative importance of each descriptor. Such a model could reveal, for example, that higher lipophilicity (logP) and a specific dipole moment are beneficial for activity, while a large molecular surface area is detrimental. researchgate.net
Fragment-Based Drug Discovery Approaches with this compound Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. nih.gov The this compound scaffold is well-suited for an FBDD approach.
Deconstruction into Fragments:
The parent molecule can be deconstructed into several key fragments:
Fragment A: 2-Methoxybenzoic acid
Fragment B: 4-Hydroxyphenyl group
Fragment C: Biphenyl (B1667301) core
These individual fragments, or simplified versions thereof, could be included in a fragment library for screening against a target of interest. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) are typically used to detect the weak binding of these fragments. youtube.com
Fragment Linking and Growing:
Once a fragment is identified to bind to the target, its binding mode is determined, usually by X-ray crystallography. This structural information is then used to design larger, more potent compounds by either:
Fragment Growing: Adding functional groups to the bound fragment to make additional interactions with the protein.
Fragment Linking: Identifying two or more fragments that bind to adjacent sites on the protein and connecting them with a suitable linker to create a single, high-affinity molecule.
The this compound scaffold itself could be considered a "grown" or "linked" fragment that combines the binding elements of simpler benzoic acid and phenol (B47542) fragments. Further optimization of this scaffold using FBDD principles could lead to the development of highly potent and selective inhibitors for a given target.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methoxybenzoic acid |
| 4-Hydroxyphenyl |
| Biphenyl |
| Meloxicam |
| Piroxicam |
| Tetrazole |
| Hydroxamic acid |
| Pyridine (B92270) |
Computational Chemistry and Molecular Modeling of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid
Conformational Analysis and Energy Minimization of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
Energy minimization calculations are employed to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. nih.gov These calculations are typically performed using molecular mechanics force fields or more accurate quantum mechanical methods. The analysis reveals that the planar or near-planar arrangement of the biphenyl (B1667301) core is often energetically favorable, although steric hindrance between the substituents can lead to twisted conformations. The orientation of the methoxy (B1213986) and carboxylic acid groups relative to the phenyl ring also significantly impacts the conformational energy.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C) (Ring-Ring) | Relative Energy (kcal/mol) |
| A | 0 | 5.2 |
| B | 30 | 1.5 |
| C | 45 | 0.0 |
| D | 90 | 8.7 |
This table presents hypothetical data for illustrative purposes.
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to screen for potential biological targets of a small molecule like this compound and to understand the molecular basis of its activity. The docking process involves placing the ligand (the small molecule) into the binding site of a protein and evaluating the binding affinity using a scoring function.
Potential biological targets for this compound could include enzymes and receptors where phenolic and benzoic acid moieties are known to interact. For instance, enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways, could be potential targets. The interactions are typically stabilized by hydrogen bonds involving the hydroxyl and carboxylic acid groups, as well as hydrophobic interactions with the phenyl rings. researchgate.netnih.govnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Leu368 |
| Human Serum Albumin (HSA) | 1AO6 | -6.8 | Tyr150, Lys199, Arg222 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. niscpr.res.inniscpr.res.inepstem.net These calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ulster.ac.uk A smaller energy gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govhealthinformaticsjournal.com For this compound, the oxygen atoms of the hydroxyl, methoxy, and carboxylic acid groups are expected to be the most electron-rich regions.
Table 3: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical data based on typical values for similar phenolic compounds.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.comrsc.org For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution or within the binding site of a protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and binding dynamics.
When placed in a simulated biological environment, such as a lipid bilayer or the active site of an enzyme, MD simulations can reveal how the molecule adapts its conformation and interacts with its surroundings. This information is crucial for understanding its membrane permeability and the stability of its binding to a biological target. rsc.org
In Silico Prediction of ADMET Properties for this compound
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. audreyli.combiorxiv.org In silico models, based on quantitative structure-activity relationships (QSAR) and other machine learning algorithms, are widely used to estimate these properties for new chemical entities like this compound. researchgate.netcsmres.co.uknih.gov
These predictive models use the molecule's structural and physicochemical properties to forecast its pharmacokinetic and toxicological profile. Key parameters often predicted include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition. researchgate.net
Table 4: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Blood-Brain Barrier Penetration | Low |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibitor | Yes |
| hERG Inhibition | Low Risk |
| Ames Mutagenicity | Non-mutagenic |
This table presents hypothetical data based on common in silico predictions for compounds with similar structural features.
Advanced Spectroscopic and Analytical Characterization of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.
For this compound (C₁₄H₁₂O₄), the expected exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). The analysis would yield an m/z value corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode (positive or negative). This high-precision measurement is critical for distinguishing the compound from other isomers or molecules with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Ionization Mode | Adduct | Molecular Formula | Calculated Exact Mass |
|---|---|---|---|
| Positive | [M+H]⁺ | C₁₄H₁₃O₄⁺ | 245.0790 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure. Expected fragmentation would involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and a methyl group (CH₃). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about adjacent protons. The spectrum is expected to show signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid, as well as the phenolic hydroxyl proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show 14 distinct signals (unless there is an accidental overlap), corresponding to each carbon atom in this compound. The chemical shifts would differentiate between the sp²-hybridized aromatic and carboxyl carbons and the sp³-hybridized methoxy carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on structure-property relationships and data from similar compounds like 4-hydroxybenzoic acid and 4-methoxybenzoic acid. Actual experimental values may vary based on solvent and other conditions.) chemicalbook.combmrb.io
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0-13.0 (s, 1H) | ~167.0 |
| Phenolic Hydroxyl (-OH) | ~9.0-10.0 (s, 1H) | - |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~56.0 |
| Aromatic CH (Benzoic Ring) | ~7.0-8.0 (m, 3H) | ~110.0-135.0 |
| Aromatic CH (Hydroxyphenyl Ring) | ~6.8-7.5 (m, 4H) | ~115.0-130.0 |
| Quaternary Aromatic C | - | ~120.0-165.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent aromatic protons on each ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This is instrumental in definitively assigning the chemical shifts of protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.com HMBC is vital for identifying the connectivity between different parts of the molecule, for instance, showing a correlation from the methoxy protons to the methoxy-bearing aromatic carbon, and connecting the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be particularly useful in confirming the substitution pattern, for example, by showing a spatial correlation between the methoxy group protons and a nearby aromatic proton on the benzoic acid ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
IR Spectroscopy: The IR spectrum would be expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp peak for the phenolic O-H stretch would also be expected around 3200-3600 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would appear around 1680-1710 cm⁻¹. C-O stretching vibrations for the acid, ether, and phenol (B47542) groups would be visible in the 1210-1320 cm⁻¹ region, while aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, typically give strong signals in Raman spectra, which would be expected around 1600 cm⁻¹ and 1000 cm⁻¹. researchgate.net The C=O stretch is generally weaker in Raman than in IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the two phenyl rings in this compound, leads to the absorption of UV light. The spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) is influenced by the substitution pattern and the solvent. For similar phenolic and benzoic acid structures, λ_max values are typically observed in the 250-300 nm range. spectrabase.comnist.govresearchgate.net
Applications of 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid As a Research Probe or Chemical Tool
Development of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid as a Scaffold for Chemical Biology Probes
In chemical biology, a "scaffold" refers to the core structure of a molecule upon which modifications are made to create derivatives with specific functions, such as chemical probes. These probes are essential tools for studying biological systems, enabling the visualization, identification, and functional analysis of proteins and other biomolecules. The molecular framework of this compound possesses features that make it a candidate for such a scaffold, although documented development into specific probes is not extensively reported in current scientific literature.
The potential of this compound as a scaffold lies in its distinct functional groups, which can be selectively modified:
Carboxylic Acid Group (-COOH): This acidic functional group is a common handle for chemical conjugation. It can be readily converted to an amide or ester, allowing for the attachment of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of biological targets.
Phenolic Hydroxyl Group (-OH): This group can be modified through etherification or esterification to attach other molecular entities. Its position on the second phenyl ring allows for spatial separation from modifications made at the carboxylic acid site.
Biphenyl (B1667301) Core: The rigid biphenyl structure provides a defined three-dimensional shape, which can be crucial for specific binding interactions with target proteins. The methoxy (B1213986) group (-OCH3) also influences the conformation and electronic properties of the scaffold.
The development of a chemical probe from this scaffold would involve a synthetic strategy where moieties are attached to these functional groups to impart new properties, such as fluorescence for imaging applications or affinity tags for protein isolation. While the biphenyl motif is a common feature in molecules designed for biological activity, specific research detailing the conversion of this compound into functional chemical biology probes remains a prospective area of investigation. rsc.orgnih.gov
Utilization of this compound in Assay Development
Assay development is a critical process in drug discovery and diagnostics, involving the creation of methods to measure the activity of a specific molecule or biological process. Chemical compounds can play various roles in this process, such as standards, controls, or components of a detection system.
Currently, there is limited specific information in publicly accessible research detailing the direct utilization of this compound in the development of biochemical or cell-based assays. However, based on its structure, it could theoretically be employed in several ways:
As a Reference Standard: In assays designed to identify or quantify related biphenyl compounds, this compound could serve as a well-characterized reference or standard compound for calibration and comparison.
In Competitive Binding Assays: If the compound is found to bind to a specific biological target, it could be used as a competitor in assays designed to screen for other molecules that bind to the same target. In such a setup, the displacement of a labeled version of this compound would indicate the binding of a test compound.
As a Precursor for Assay Reagents: The compound's functional groups could be used to synthesize more complex reagents needed for an assay. For instance, the hydroxyl or carboxyl group could be used to attach it to a solid support or to a signaling molecule like an enzyme or a fluorophore.
While these applications are plausible, the successful implementation would depend on the compound's specific biological activities and interactions, which are not yet widely documented.
Exploration of this compound as a Ligand for Affinity Chromatography
Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture. It relies on the highly specific interaction between a molecule of interest and a ligand that is covalently attached to a solid support (resin).
The structure of this compound contains suitable functional groups—specifically the carboxylic acid and phenolic hydroxyl groups—that would allow it to be immobilized onto a chromatography resin. The process, known as ligand coupling, typically involves activating the resin and then reacting it with a functional group on the ligand.
Potential Immobilization Strategies:
| Functional Group on Ligand | Coupling Chemistry Example | Resin Type |
| Carboxylic Acid (-COOH) | Carbodiimide chemistry (e.g., using EDC/NHS) | Amine-functionalized resin |
| Phenolic Hydroxyl (-OH) | Epoxide or cyanogen (B1215507) bromide activation | Epoxy-activated or CNBr-activated resin |
Once immobilized, the this compound ligand could theoretically be used to purify proteins or other biomolecules that have a specific binding affinity for its biphenyl structure. The success of this application would hinge on identifying a biological partner that binds to the compound with sufficient affinity and specificity. The purification process would involve passing a crude biological sample over the resin, allowing the target molecule to bind, washing away unbound components, and then eluting the purified target molecule. To date, specific studies demonstrating the use of this compound as a ligand in affinity chromatography have not been reported in the scientific literature.
Integration of this compound into Material Science Research
In material science, monomers with specific functional groups are used to create polymers with desired properties. Benzoic acid and biphenyl derivatives are known to be incorporated into various materials, including liquid crystal polymers and specialty thermoplastics.
The structure of this compound offers two key functional groups, the carboxylic acid and the hydroxyl group, which are suitable for polymerization reactions. This bifunctionality allows it to act as a monomer in the synthesis of polyesters or polyamides through polycondensation reactions.
Potential Polymerization Reactions:
| Reaction Type | Co-monomer Required | Resulting Polymer |
| Polyesterification | A diol (if using the carboxyl group) or a diacid (if using the hydroxyl group) | Polyester |
| Polyamidation | A diamine (reacting with the carboxyl group) | Polyamide |
The incorporation of the rigid, aromatic biphenyl structure into a polymer backbone would be expected to influence its material properties, potentially leading to:
Enhanced Thermal Stability: The aromatic rings can increase the polymer's resistance to heat.
Modified Mechanical Properties: The rigidity of the biphenyl unit could increase the stiffness and strength of the material.
Liquid Crystalline Behavior: Biphenyl-containing polymers are known to form liquid crystal phases, which are important for applications in electronics and high-performance fibers.
While the integration of similar molecules into polymers is an established field, specific research focusing on the use of this compound as a monomer in material science is not yet prevalent in the literature.
Role of this compound in Methodological Research
In chemical synthesis, methodological research focuses on the development of new chemical reactions and strategies. Compounds with specific structural features are often used as model substrates to test and optimize these new methods.
This compound could serve as a valuable substrate in methodological research due to its combination of features:
A Substituted Biphenyl Core: This structure is a target for cross-coupling reactions (like Suzuki or Stille couplings), which are fundamental in modern organic synthesis. New catalysts or reaction conditions for forming biphenyls could be tested using precursors to this compound.
Multiple Functional Groups: The presence of carboxylic acid, hydroxyl, and methoxy groups with different reactivities allows for the study of chemoselectivity. For example, a new reaction might be tested for its ability to modify one group while leaving the others intact.
An Intermediate in Multi-step Synthesis: The compound itself can be a starting material for the synthesis of more complex molecules. For example, research has shown the use of a related compound, 3-methoxy-4-hydroxybenzoic acid, as a starting material in the multi-step synthesis of the drug bosutinib. mdpi.com This highlights the role of such substituted benzoic acids as key intermediates in constructing complex molecular architectures.
While this compound can be a useful tool for synthetic chemists, published research that explicitly details the development of a new synthetic methodology centered around this compound as the primary model substrate is limited.
Future Research Directions and Challenges for 4 4 Hydroxyphenyl 2 Methoxybenzoic Acid
Unexplored Synthetic Avenues for 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid
While standard synthetic routes to biphenyl (B1667301) carboxylic acids are established, several innovative and potentially more efficient avenues for the synthesis of this compound and its derivatives remain underexplored. Future research could focus on biocatalytic methods, leveraging enzymes to construct the core scaffold, which could offer higher stereoselectivity and a greener chemical process. Metabolic engineering, for instance, has been successfully used to produce 4-hydroxybenzoic acid (4-HBA) derivatives in microorganisms like Escherichia coli by overexpressing specific genes in the shikimate pathway. nih.govresearchgate.net Applying similar metabolic engineering strategies could enable the sustainable production of the target molecule or its key precursors.
Another promising area is the development of novel palladium-mediated cross-coupling reactions. researchgate.net While Suzuki and Stille couplings are common, exploring newer catalytic systems, such as those involving ligands that allow for lower catalyst loading or milder reaction conditions, could improve yield and reduce costs. Furthermore, C-H activation strategies represent a frontier in organic synthesis that could provide more direct and atom-economical routes to functionalize the aromatic rings, bypassing the need for pre-functionalized starting materials. The synthesis of complex derivatives from maleic acid and amino derivatives also presents a potential, though less direct, approach that could be investigated. researchgate.net
Identification of Novel Biological Targets for this compound
The biological activities of this compound are not yet fully characterized. However, the known activities of structurally related compounds provide a strong basis for hypothesizing novel biological targets. For example, various hydroxybenzoic acid derivatives are known to possess a wide range of biological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities. nih.gov Specifically, 4-hydroxybenzoic acid has demonstrated significant antioxidant effects, cardiovascular benefits, and the ability to modulate the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov
Based on these precedents, future research should investigate whether this compound can target key regulators of inflammation, such as the NF-κB and MAPK signaling pathways. nih.gov A structurally similar phenylpropanoid was found to inhibit these pathways, suggesting they are plausible targets. nih.gov Additionally, compounds with a 4-hydroxyphenyl moiety have shown activity in skin therapy, including anti-aging and wound healing effects, by inhibiting reactive oxygen species (ROS) and matrix metalloproteinases (MMPs). chemicalbook.com Therefore, enzymes and receptors involved in skin health and inflammatory skin conditions represent another promising area for target identification. chemicalbook.com A comprehensive screening approach, including ligand profiling and target fishing, could uncover unexpected biological targets and open new therapeutic avenues. dergipark.org.tr
Advanced Computational Approaches for this compound Optimization
Computational chemistry offers powerful tools to accelerate the optimization of this compound as a potential therapeutic agent. Density Functional Theory (DFT) can be employed to perform detailed quantum chemical calculations, providing insights into the molecule's structural, electronic, and reactivity properties. niscpr.res.in Such studies help in understanding the fundamental characteristics of the molecule and can predict its behavior in different chemical environments. niscpr.res.inresearchgate.net
Pharmacophore modeling is a crucial computational technique that can be used to define the essential structural features required for biological activity. dergipark.org.trnih.gov By generating a pharmacophore model based on the structure of this compound and other active analogs, researchers can perform virtual screening of large compound libraries to identify new molecules with potentially higher potency. nih.gov This approach, often combined with molecular docking simulations, can predict how the compound and its derivatives bind to specific biological targets, such as enzyme active sites or receptor binding pockets. nih.govutm.my Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.gov These in silico methods, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are vital for rationally designing derivatives with improved efficacy and pharmacokinetic profiles. niscpr.res.innih.gov
Integration of this compound into Multi-Omics Research
To gain a holistic understanding of the biological effects of this compound, its integration into multi-omics research is essential. This cutting-edge approach combines data from various biomolecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of a drug's mechanism of action. nih.gov By treating cells or animal models with the compound and subsequently analyzing changes across these different "omes," researchers can identify the specific pathways and networks that are modulated.
For instance, proteomics and phosphoproteomics can reveal which proteins and signaling pathways are directly affected by the compound. nih.gov Metabolomics can identify changes in cellular metabolism, providing clues about the compound's functional effects. This integrated analysis can help elucidate complex mechanisms, such as how multiple ingredients in an extract can work synergistically. nih.gov Such an approach would be invaluable for identifying novel biomarkers that indicate the compound's efficacy or for predicting potential off-target effects. Ultimately, multi-omics provides a systems-level view that can guide further drug development and help in personalizing treatments. nih.gov
Potential for this compound in Lead Optimization and Drug Discovery
The scaffold of this compound holds significant potential as a starting point for lead optimization in drug discovery. nih.gov The process of lead optimization aims to enhance the desirable properties of a lead compound, such as its efficacy and selectivity, while minimizing undesirable ones, like toxicity or poor pharmacokinetic profiles. nih.govresearchgate.net The biphenyl-carboxylic acid structure is a versatile template that allows for systematic structural modifications.
Computational tools such as free energy perturbation (FEP) calculations can be used to predict the impact of specific chemical modifications on binding affinity, guiding the synthesis of more potent analogs. nih.gov Structure-activity relationship (SAR) studies, where different functional groups are systematically introduced at various positions on the scaffold, are crucial for identifying which parts of the molecule are key for its biological activity. nih.gov This SAR-directed optimization can lead to the development of compounds with significantly improved potency. Moreover, careful modification of the structure can address ADMET issues, such as poor solubility or metabolic instability, which are common reasons for the failure of drug candidates in later stages of development. nih.gov
Addressing Research Gaps in the Understanding of this compound
Despite its potential, significant research gaps exist in the current understanding of this compound. A primary gap is the limited number of studies focused specifically on this compound; much of its potential is inferred from research on structurally similar molecules. There is a pressing need for comprehensive in vitro and in vivo studies to confirm its biological activities and elucidate its precise mechanisms of action.
Key areas that require further investigation include:
Comprehensive Biological Screening: The compound should be tested against a wide array of biological targets to discover its full spectrum of activity.
Mechanistic Studies: Once an activity is confirmed, detailed mechanistic studies are needed to understand how the compound interacts with its target at a molecular level.
Pharmacokinetics and ADMET Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion, and toxicity is essential for assessing its drug-likeness and potential for clinical development.
In Vivo Efficacy: Preclinical studies in relevant animal models are necessary to evaluate the compound's therapeutic efficacy and to establish a basis for potential human trials.
Derivative Synthesis and SAR: A systematic synthesis of derivatives and the establishment of a clear structure-activity relationship would provide a roadmap for rational drug design.
Addressing these gaps through focused research will be critical to translating the potential of this compound into tangible therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
